N'-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide
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Overview
Description
N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom, a triazole ring, and an ethanimidohydrazide moiety. Compounds of this nature are often explored for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridazine ring, followed by chlorination to introduce the chlorine substituent. The triazole ring can be synthesized separately and then coupled with the pyridazine derivative through a hydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or products.
Reduction: Reduction reactions could modify the functional groups or the overall structure of the compound.
Substitution: The chlorine atom on the pyridazine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary based on the desired transformation, including factors like temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with additional oxygen-containing functional groups, while substitution could introduce new substituents at the chlorine position.
Scientific Research Applications
N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in studies of enzyme inhibition or receptor binding.
Medicine: Exploration as a potential pharmaceutical agent with antimicrobial, antifungal, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hydrazides with pyridazine or triazole rings, such as:
- N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanamide
- N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanohydrazide
Uniqueness
The uniqueness of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide lies in its specific combination of functional groups and ring systems, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN8/c9-6-1-2-8(15-13-6)16-14-7(10)3-17-5-11-4-12-17/h1-2,4-5H,3H2,(H2,10,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSHUSPNFYLWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN=C(CN2C=NC=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1N/N=C(/CN2C=NC=N2)\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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